molecular formula C21H19BrClNO6 B4043629 8-[3-(4-bromo-2-chlorophenoxy)propoxy]-2-methylquinoline;oxalic acid

8-[3-(4-bromo-2-chlorophenoxy)propoxy]-2-methylquinoline;oxalic acid

Cat. No.: B4043629
M. Wt: 496.7 g/mol
InChI Key: LWGDHLVQBKPSII-UHFFFAOYSA-N
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Description

8-[3-(4-bromo-2-chlorophenoxy)propoxy]-2-methylquinoline;oxalic acid is a useful research compound. Its molecular formula is C21H19BrClNO6 and its molecular weight is 496.7 g/mol. The purity is usually 95%.
The exact mass of the compound 8-[3-(4-bromo-2-chlorophenoxy)propoxy]-2-methylquinoline oxalate is 495.00843 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption and Environmental Implications

  • Sorption to Soil and Minerals : Research on phenoxy herbicides, which share structural similarities with the query compound, shows significant sorption to soil organic matter and minerals. This property suggests potential environmental persistence and mobility implications for related compounds, including "8-[3-(4-bromo-2-chlorophenoxy)propoxy]-2-methylquinoline oxalate" (Werner et al., 2012).

Medicinal Chemistry and Drug Development

  • Antimicrobial and Anti-inflammatory Applications : Chlorogenic acids, which are structurally related to the query compound through the presence of phenolic groups, demonstrate significant health-promoting properties. These include antioxidant, anti-inflammatory, and antimicrobial activities, suggesting potential medicinal applications for structurally related quinoline oxalates (Santana-Gálvez et al., 2017).

Analytical Chemistry Applications

  • Detection of Metal Ions : The 8-hydroxyquinoline moiety, a core structural component of the query compound, is widely used in analytical chemistry for the detection of metal ions. This suggests potential applications of "8-[3-(4-bromo-2-chlorophenoxy)propoxy]-2-methylquinoline oxalate" in developing novel analytical reagents and sensors (Gupta et al., 2021).

Environmental and Health Safety

  • Degradation and Toxicity : The environmental behavior and toxicity of chlorinated compounds, including those structurally related to the query compound, are crucial in assessing their safety and impact. Studies on similar compounds highlight the importance of understanding their degradation pathways, environmental persistence, and potential toxic effects on ecosystems and human health (Bedoux et al., 2012).

Properties

IUPAC Name

8-[3-(4-bromo-2-chlorophenoxy)propoxy]-2-methylquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClNO2.C2H2O4/c1-13-6-7-14-4-2-5-18(19(14)22-13)24-11-3-10-23-17-9-8-15(20)12-16(17)21;3-1(4)2(5)6/h2,4-9,12H,3,10-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGDHLVQBKPSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCOC3=C(C=C(C=C3)Br)Cl)C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[3-(4-bromo-2-chlorophenoxy)propoxy]-2-methylquinoline;oxalic acid
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8-[3-(4-bromo-2-chlorophenoxy)propoxy]-2-methylquinoline;oxalic acid
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8-[3-(4-bromo-2-chlorophenoxy)propoxy]-2-methylquinoline;oxalic acid

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